molecular formula C21H21F2N3O4S B2560762 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 326031-14-5

2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide

Cat. No. B2560762
CAS RN: 326031-14-5
M. Wt: 449.47
InChI Key: ZJILLDVRZFAHGA-UHFFFAOYSA-N
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Description

2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21F2N3O4S and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analogues and Structural Analysis

  • Analogues of the compound have been studied for their potent inhibition of Bruton's tyrosine kinase (BTK), with similarities in molecular structure, hydrogen-bonding networks, and crystal packing observed. These analogues show variation in intermolecular hydrogen bonding and crystallization patterns, suggesting potential applications in molecular engineering and drug design (Ghosh et al., 2000).

Inhibition of Tyrosine Kinase and Enzymes

  • Some analogs of the compound have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This indicates potential applications in targeting certain cancers and diseases where EGFR is implicated (Ghosh, Zheng, Uckun, 1999).

Sulfonamide Inhibitors

  • Related aromatic sulfonamides have shown inhibition against carbonic anhydrase isoenzymes. These compounds display varying affinities and activities against different isoenzymes, suggesting potential in developing targeted therapies (Supuran et al., 2013).

Impact on Immune Function

  • The compound's analogs have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis. This implies potential research applications in immunosuppression and transplantation medicine (Knecht, Löffler, 1998).

Reactivity Studies

  • The compound's related structures have been analyzed for their reactivity under various conditions, providing insights into chemical synthesis and reactions. These studies contribute to understanding the synthesis of complex molecules and potential drug development (Ning et al., 2018).

Future Directions

  • Wang, Y., Wang, L., & Waldeck, D. H. (2011)J. Phys. Chem. C, 18136–18141 .
  • Grätzel, M. (2009)Acc. Chem. Res, 42, 1788–1798 .
  • Long, J., Liu, X., Guo, H., Zhao, B., Tan, S. (2016)Dyes and Pigments, 124, 222–231 .
  • Zhou, H., Wu, L., Gao, Y., Ma, T. (2011)J. Photochem. Photobiol. A: Chem., 219, 188–194 .
  • Hara, K., Wang, Z. S., Sato, T., Furube, A., Katoh, R., Sugihara, H. (2005)J. Phys. Chem. B, 109, 15476–15482 .
  • Andrade, B. W. D., Datta, S., Forrest, S. R., Djurovich, P., Polikarpov, E., Thompson, M. E. (2005)Organic Electronics, 6, 11–20 .

properties

IUPAC Name

2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)19-7-5-6-17(13-19)25-20(27)16(14-24)12-15-8-10-18(11-9-15)30-21(22)23/h5-13,21H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJILLDVRZFAHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.